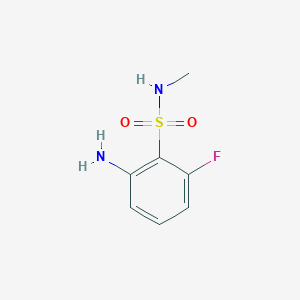

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

“2-amino-6-fluoro-N-methylbenzene-1-sulfonamide” is a chemical compound with the CAS number 1247709-81-4 . It has a molecular weight of 204.22 and a molecular formula of C7H9FN2O2S .

Molecular Structure Analysis

The molecular structure of “2-amino-6-fluoro-N-methylbenzene-1-sulfonamide” consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzene-1-sulfonamide group . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, or UPLC .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition for Antitumor Therapy

A study by Ilies et al. (2003) highlighted the inhibition of tumor-associated carbonic anhydrase (CA) IX by halogenated sulfonamides, including compounds related to 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide. The research found potent inhibitors among simple aromatic and heterocyclic compounds for CA IX, which is different from physiologically relevant isozymes I, II, and IV. This inhibition suggests potential applications as antitumor agents, indicating the relevance of such compounds in designing more potent and selective inhibitors for therapeutic use (Ilies et al., 2003).

Antibacterial Applications against Mycobacterium tuberculosis

Ceruso et al. (2014) discovered that fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, structurally related to 2-amino-6-fluoro-N-methylbenzene-1-sulfonamide, act as effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. The study demonstrated nanomolar or submicromolar inhibition levels, underscoring the potential of these sulfonamides in developing antimycobacterial agents with novel mechanisms of action, which is crucial due to the pathogen's extensive drug resistance (Ceruso et al., 2014).

Broad Specificity Antibodies Development

Adrián et al. (2009) utilized sulfonamide derivatives to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting a wide range of sulfonamide antibiotic congeners in milk samples. The study's approach to creating immunoreagents against common sulfonamide moieties could inform similar strategies for detecting sulfonamide-related compounds in various applications, indicating the versatility of sulfonamide functionalization in scientific research (Adrián et al., 2009).

Sulfonamide Role in Medicinal Chemistry

Sulfonamide groups, as explored by Kalgutkar et al. (2010), are integral in medicinal chemistry, appearing in various drugs, including sulfonamide antibacterials. This review elucidates the sulfonamide group's importance and safety as a medicinal chemist's tool, despite historical associations with hypersensitivity reactions. The insight into sulfonamide's utility in drug design underscores its broad applicability in developing therapeutic agents (Kalgutkar et al., 2010).

Eigenschaften

IUPAC Name |

2-amino-6-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTGGZYRLPDQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-fluoro-N-methylbenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1527304.png)

![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)